3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester
Overview
Description
3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester is a chemical compound with the following properties:
- Chemical Formula : C<sub>10</sub>H<sub>9</sub>BrN<sub>2</sub>O<sub>2</sub>
- Molecular Weight : 269.1 g/mol
- IUPAC Name : Ethyl 3-bromopyrrolo[1,2-a]pyrimidine-6-carboxylate
- CAS Number : 2097068-59-0
Synthesis Analysis
The synthesis of this compound involves several steps. One common approach is as follows:
- Condensation of Aldehydes and β-Ketoesters : Aldehydes react with the respective β-ketoesters to form arylidene intermediates.
- Reaction with Aminopyrimidines : These arylidene intermediates then react with aminopyrimidines to yield the desired ethyl carboxylates.
Molecular Structure Analysis
The molecular structure of 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester consists of a pyrrolo[1,2-a]pyrimidine core with a bromine substituent at position 3. The ethyl ester group is attached to the carboxylic acid moiety.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, ester hydrolysis, and condensation reactions. Its reactivity depends on the functional groups present.
Physical And Chemical Properties Analysis
- Physical Form : Solid
- Melting Point : Not specified
- Solubility : Soluble in organic solvents
- Storage : Sealed in a dry environment at room temperature
Scientific Research Applications
Chemical Synthesis and Ring Formation
Spontaneous Ring Opening : 3-Bromo-pyrrolo[1,2-a]pyrimidine derivatives, such as 3-Bromo-pyrrolo[2,3-d]pyrimidine, have been observed to undergo spontaneous ring opening after intramolecular acylation, leading to the formation of novel pyrrolo[1,2-a]pyrimidine derivatives (Rosemeyer et al., 1985).
Synthesis of Methyl Esters : Methyl esters of pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, similar in structure to 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester, have been synthesized as starting materials for various chemical compounds. These derivatives are shown to possess fungicidal properties (Tumkevičius et al., 2000).
Formation of Hexa- and Tetrahydropyrido Derivatives : Research on uracil-derived hexa- and tetrahydropyrido[2,3-d]pyrimidines suggests that similar structures to 3-Bromo-pyrrolo[1,2-a]pyrimidine can be synthesized efficiently and may yield valuable chemical compounds (Tolstoluzhsky et al., 2013).
Biological and Medicinal Research
- Antitumor Activity : Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity, indicating potential biomedical applications for similar compounds like 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester (Wang et al., 2010).
Safety And Hazards
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation)
- Precautionary Statements : P264 (Wash hands thoroughly), P270 (Do not eat, drink, or smoke during use), P301+P312 (If swallowed, call a poison center), P330 (Rinse mouth)
- Safety Information : Handle with care and follow proper safety protocols.
Future Directions
Future research could focus on:
- Biological Activity : Investigating its potential as a drug candidate or bioactive molecule.
- Synthetic Modifications : Exploring derivatives with improved properties.
- Structural Elucidation : Determining crystal structures and conformations.
properties
IUPAC Name |
methyl 3-bromopyrrolo[1,2-a]pyrimidine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-2-3-8-11-4-6(10)5-12(7)8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJBYRYJXBJJGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C2N1C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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